



Application Note: Protocol for C18-Ceramide Extraction and Quantification from Cultured Cells

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Compound of Interest					
Compound Name:	C18-Ceramide				
Cat. No.:	B014472	Get Quote			

Audience: Researchers, scientists, and drug development professionals.

Introduction

Ceramides are central lipid molecules that function as structural components of cellular membranes and as critical second messengers in various signaling pathways.[1] The specific acyl chain length of the ceramide molecule can determine its biological function. **C18-Ceramide**, one of the most abundant long-chain ceramide species in mammalian cells, is a key player in coordinating cellular responses to stress, including the regulation of apoptosis, cell senescence, and differentiation.[2] Its generation can be triggered by various stimuli, such as DNA-damaging agents and apoptosis-inducing ligands like TNF-α.[2][3] Accurate and reproducible quantification of **C18-Ceramide** is crucial for understanding its role in signal transduction and for developing therapeutics that target these pathways.[1][3] This document provides a detailed protocol for the efficient extraction of **C18-Ceramide** from cultured mammalian cells and its subsequent quantification using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Principle

The protocol is based on a liquid-liquid extraction method to efficiently isolate lipids from cultured cells. The most common and robust approaches are the Bligh and Dyer or Folch methods, which utilize a biphasic solvent system of chloroform and methanol.[4][5] The



procedure begins with cell harvesting and lysis, followed by the addition of organic solvents to disrupt lipid-protein interactions and solubilize lipids.[6] An internal standard, such as C17-Ceramide, is added at the beginning of the extraction to account for sample loss during preparation and for variations in instrument response.[2] Following phase separation induced by the addition of water or an aqueous solution, the lower organic phase containing the lipids is collected.[4][7] A double-extraction procedure is employed to maximize recovery.[2] The extracted lipids are then dried, reconstituted, and analyzed by reverse-phase High-Performance Liquid Chromatography (HPLC) coupled with tandem mass spectrometry (MS/MS) for sensitive and specific quantification.[2][8]

Materials and Reagents

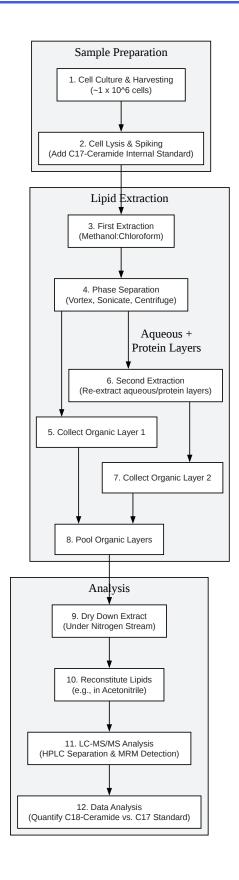
- 3.1. Equipment
- · Benchtop centrifuge
- Vortex mixer
- Sonicator (water bath or probe)
- Nitrogen gas evaporation system (e.g., N-EVAP)
- Glass tubes (conical or test tubes)
- Glass Pasteur pipettes
- High-Performance Liquid Chromatography (HPLC) system
- Triple Quadrupole Mass Spectrometer
- Standard cell culture equipment (incubator, biosafety cabinet, etc.)
- 3.2. Solvents and Chemicals
- Chloroform (CHCl₃), HPLC Grade
- Methanol (MeOH), HPLC Grade



- Acetonitrile (ACN), HPLC Grade
- Ethanol, HPLC Grade
- Water, HPLC Grade
- Formic Acid
- Ammonium Acetate
- Phosphate-Buffered Saline (PBS)
- C18-Ceramide standard (Avanti Polar Lipids or equivalent)[2]
- C17-Ceramide internal standard (Avanti Polar Lipids or equivalent)[2]
- Cell culture medium and supplements (e.g., FBS, antibiotics)
- Trypsin-EDTA
- Protein quantification assay kit (e.g., Bio-Rad DC Protein Assay)

Experimental Workflow





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Caption: Workflow for C18-Ceramide extraction and analysis.



Detailed Experimental Protocol

5.1. Cell Culture and Harvesting

- Culture mammalian cells (e.g., U2OS, HeLa) in appropriate medium and conditions until they
 reach the desired confluency or number. A starting number of 1 x 10⁶ cells per sample is
 recommended.[2][9]
- For adherent cells, wash twice with ice-cold PBS, then detach using Trypsin-EDTA.

 Neutralize with complete medium and transfer the cell suspension to a glass conical tube.

 For suspension cells, proceed directly to collection.
- Centrifuge the cell suspension to pellet the cells (e.g., 500 x g for 5 minutes at 4°C).
- Discard the supernatant and wash the cell pellet once with ice-cold PBS to remove residual medium.
- After a final centrifugation, remove all supernatant. The cell pellet is now ready for extraction.
 A small aliquot of cells can be taken before extraction for protein quantification to normalize the final ceramide measurements.[2]
- 5.2. Lipid Extraction (Double-Extraction Method) Note: Perform all extraction steps on ice using glass tubes to optimize recovery.[2]
- Resuspend the cell pellet in 1 ml of Methanol.
- Spike the sample with a known amount of C17-Ceramide internal standard (e.g., 50 ng).[1]
- Add 2 ml of Chloroform to achieve a final Methanol:Chloroform ratio of 1:2.[2]
- Vortex the mixture vigorously for 1 minute.
- Sonicate the sample in a water bath for 1 minute.
- Centrifuge at 2,000 x g for 10 minutes at 4°C to induce phase separation. Three layers will be visible: a top aqueous (methanolic) layer, a middle protein disk, and a bottom organic (chloroformic) layer.[2][5]

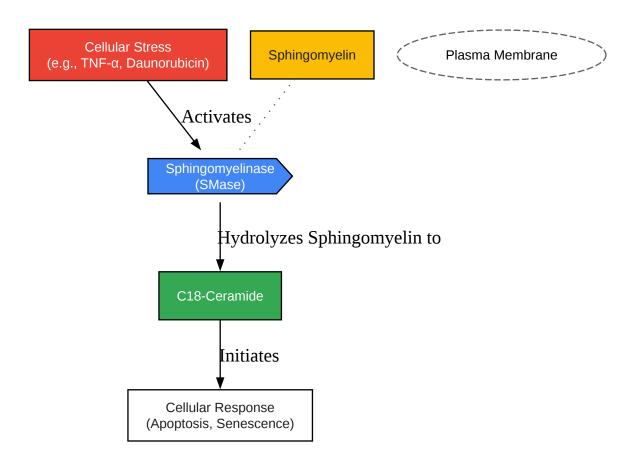


- Carefully collect the bottom chloroformic layer using a glass Pasteur pipette, ensuring not to disturb the upper layers, and transfer it to a new clean glass tube.
- To maximize yield, perform a second extraction on the remaining aqueous and protein layers. Add 1 ml of Methanol and 2 ml of Chloroform to the original tube.[2]
- Repeat steps 4-6 (vortex, sonicate, centrifuge).
- Collect the bottom chloroformic layer and pool it with the first organic extract.
- 5.3. Sample Processing and Analysis
- Dry the pooled organic extracts under a gentle stream of nitrogen gas at room temperature.
- Reconstitute the dried lipid film in a solvent suitable for reverse-phase HPLC, such as 1 ml of Acetonitrile.[2] Vortex to ensure the lipids are fully dissolved.
- Transfer the reconstituted sample to an HPLC vial for analysis. Store at -80°C until ready for injection.[2]
- Analyze the sample using an HPLC system coupled to a triple quadrupole mass spectrometer. Separation can be achieved using a C18 or a diphenyl column.[2][8]
- Detect and quantify **C18-Ceramide** and the C17-Ceramide internal standard using the Multiple Reaction Monitoring (MRM) mode in the positive ion setting.[2][3] Refer to Table 2 for specific mass transitions.

C18-Ceramide Signaling

Ceramides are generated in response to cellular stress, often through the hydrolysis of sphingomyelin by the enzyme sphingomyelinase (SMase). This pathway is a key component of the cellular stress response.





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Caption: **C18-Ceramide** generation via the sphingomyelinase pathway.

Data and Expected Results

The use of a double-extraction protocol significantly enhances the recovery of ceramides from cellular samples. Quantification is achieved by comparing the peak area of endogenous **C18-Ceramide** to the peak area of the known amount of C17-Ceramide internal standard.

Table 1: Representative Recovery Efficiency This table summarizes the typical recovery rates for C17 and **C18-ceramide**s from 1×10^6 U2OS cells using the double-extraction protocol.[2]

Analyte	Spiked Amount (pmol)	Average Recovery (%)	Range (%)
C17-Ceramide	50	95.6%	92.2 - 98.9%
C18-Ceramide	50	98.7%	92.2 - 105.2%



Table 2: LC-MS/MS Parameters for Ceramide Detection These parameters are for detection in positive ion mode using Multiple Reaction Monitoring (MRM).[2]

Compound	Precursor Ion (m/z)	Product Ion (m/z)	Dwell Time (ms)	Collision Energy (V)
C17-Ceramide (IS)	552.5	264.2	150	26
C18-Ceramide	566.5	264.2	150	26

The limit of detection (LOD) and limit of quantification (LOQ) for this method have been reported to be as low as 0.2 picograms and 1.0 picogram on column, respectively, demonstrating high sensitivity.[2][3]

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